(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Overview
Description
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to a chiral carbon atom
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known that similar compounds can interact with their targets, causing conformational changes that affect the function of these targets .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to cause various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized in the body .
Biochemical Analysis
Biochemical Properties
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a substrate for certain enzymes, facilitating the synthesis of complex molecules. For instance, it is used in the synthesis of capsaicin analogs, which exhibit potential analgesic activity . Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP24A1, acting as an inhibitor . These interactions highlight its importance in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate cell function by affecting the activity of key signaling molecules and transcription factors. For example, its interaction with cytochrome P450 enzymes can lead to alterations in the expression of genes involved in metabolic pathways . Furthermore, this compound can impact cellular metabolism by influencing the activity of enzymes responsible for the synthesis and degradation of bioactive molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It acts as an inhibitor of cytochrome P450 enzymes, particularly CYP24A1, by binding to the active site and preventing the enzyme from catalyzing its substrate . This inhibition can lead to changes in the levels of metabolites and the expression of genes involved in metabolic pathways. Additionally, this compound can interact with other proteins and enzymes, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to affect cellular function, including alterations in gene expression and enzyme activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit therapeutic effects, such as analgesic activity, without significant adverse effects . At higher doses, this compound can cause toxic effects, including alterations in liver function and enzyme activity. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into bioactive molecules. It is metabolized by cytochrome P450 enzymes, particularly CYP24A1, which catalyze its conversion into metabolites with potential therapeutic activity . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments and tissues, where it can exert its biochemical effects. For example, this compound can bind to transporters that mediate its uptake into cells, influencing its distribution and accumulation within tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it interacts with biomolecules within these compartments. For instance, this compound may be directed to the endoplasmic reticulum or mitochondria, where it can modulate the activity of enzymes and proteins involved in metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with 4-chlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to reduce the intermediate compounds.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
Oxidation: Formation of 2-(4-chlorophenyl)acetaldehyde
Reduction: Formation of 2-(4-chlorophenyl)ethylamine
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of amino alcohols with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(4-chlorophenyl)ethan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of the amino and hydroxyl groups.
2-amino-2-(4-fluorophenyl)ethan-1-ol: A similar compound with a fluorine atom instead of chlorine.
2-amino-2-(4-bromophenyl)ethan-1-ol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of a chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s lipophilicity and overall pharmacokinetic properties, making it distinct from its analogs.
Properties
IUPAC Name |
(2R)-2-amino-2-(4-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJASJZNNGLIKBY-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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